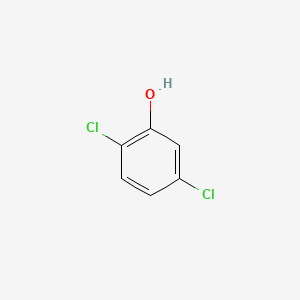

2,5-Dichlorophenol

Cat. No. B122974

Key on ui cas rn:

583-78-8

M. Wt: 163 g/mol

InChI Key: RANCECPPZPIPNO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04094913

Procedure details

1-Bromo-2,5-dichlorobenzene (100.0 grams) and sodium hydroxide dissolved in most of the methanol and the desired amount of water were charged into a one-liter stainless steel Magnedrive autoclave reactor equipped with a constant speed stirrer. The reaction mixture was then stirred, and a solution of the copper salt in the remainder of the methanol was added. In Runs 1 and 2 the copper salt was added to the reactor as a solid. Other additives, if used, were then added last of all. The bromodichlorobenzene used in all runs assayed from 98.5 to 99.7 percent by weight. The reactor was then sealed and pressurized to 180 pounds per square inch with nitrogen gas to prevent refluxing into the connecting lines. The reaction mixture was then heated to the desired temperature with stirring for a period of from 1 to 3 hours. After this time the reaction mixture was cooled to room temperature and was added to an equal amount of water. A small amount of caustic was then added to the mixture to prevent the loss of phenols during the first extraction. The reaction mixture was then extracted successively with pentane to remove unreacted starting material and undesired side reaction products. The remaining aqueous phase was then acidified to low pH with hydrochloric acid. The free phenol was then extracted successively with methylene chloride, and the combined extracts were dried over anhydrous sodium sulfate. The dried extracts were then stripped of solvent under reduced pressure (20 mm Hg) to yield the desired 2,5-dichlorophenol.

[Compound]

Name

stainless steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

phenols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

copper

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step Six

Name

copper

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step Seven

Name

Identifiers

|

REACTION_CXSMILES

|

Br[C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[Cl:9].[OH-:10].[Na+].BrC1C(Cl)=C(Cl)C=CC=1.Cl>[Cu].O.CO>[Cl:9][C:3]1[CH:4]=[CH:5][C:6]([Cl:8])=[CH:7][C:2]=1[OH:10] |f:1.2|

|

Inputs

Step One

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=C(C=CC(=C1)Cl)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C(=C(C=CC1)Cl)Cl

|

Step Four

[Compound]

|

Name

|

phenols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Six

|

Name

|

copper

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Seven

|

Name

|

copper

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was then stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a constant speed stirrer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were then added last of all

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reactor was then sealed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to prevent refluxing into the connecting lines

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was then heated to the desired temperature

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring for a period of from 1 to 3 hours

|

|

Duration

|

2 (± 1) h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A small amount of caustic was then added to the mixture

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

during the first extraction

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The reaction mixture was then extracted successively with pentane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove unreacted

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

material and undesired side reaction products

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The free phenol was then extracted successively with methylene chloride

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

the combined extracts were dried over anhydrous sodium sulfate

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=C(C=C(C=C1)Cl)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |